N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

Description

IUPAC Nomenclature Derivation and Structural Validation

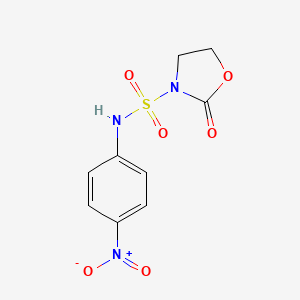

The IUPAC name N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is derived through a hierarchical analysis of its molecular architecture. The parent structure is 1,3-oxazolidine , a five-membered saturated heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 3. The suffix -2-one indicates a ketone group at position 2 of the oxazolidine ring, while the prefix 3-sulfonamide specifies a sulfonamide moiety (-SO$$_2$$NH-) attached to the nitrogen at position 3. The N-(4-nitrophenyl) substituent denotes a para-nitrophenyl group bonded to the sulfonamide nitrogen.

Structural validation of this compound is supported by spectroscopic and crystallographic data. For example, X-ray crystallography of analogous sulfonamide-tryptophan hybrids reveals tetrahedral geometry around the sulfur atom in the sulfonamide group, with bond angles consistent with sp$$^3$$ hybridization. In this compound, the oxazolidine ring adopts a puckered conformation to minimize steric strain, while the planar nitrophenyl group aligns perpendicularly to the sulfonamide plane.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C$$9$$H$$9$$N$$3$$O$$6$$S | |

| Molecular weight | 287.25 g/mol | |

| Sulfur geometry | Distorted tetrahedral | |

| Dihedral angle (SO$$2$$-PhNO$$2$$) | 62.29° |

Positional Isomerism in Oxazolidine Sulfonamide Derivatives

Positional isomerism in oxazolidine sulfonamides arises from variations in substituent placement on the heterocyclic ring or sulfonamide nitrogen. For instance, replacing the 4-nitrophenyl group in this compound with a 3-nitrophenyl moiety would yield a structural isomer with distinct electronic properties due to altered nitro group orientation. Similarly, relocating the oxo group from position 2 to position 4 would generate a regioisomer with modified hydrogen-bonding capacity.

Comparative studies of related compounds highlight the impact of positional isomerism on physicochemical properties. For example, 2-Oxo-N,N-diphenyl-1,3-oxazolidine-3-sulfonamide (CAS 116943-67-0) exhibits a higher molecular weight (318.35 g/mol) and boiling point (458.3°C) than the title compound, attributable to its bulkier diphenyl substituents. Such differences underscore the sensitivity of sulfonamide derivatives to minor structural changes.

Table 2: Comparative Analysis of Oxazolidine Sulfonamide Isomers

Classification Within Nitrophenyl-Containing Heterocyclic Compounds

This compound belongs to three overlapping chemical families:

- Oxazolidines : Saturated five-membered heterocycles with one oxygen and one nitrogen atom. The 2-oxo derivative places this compound in the oxazolidinone subclass, known for antimicrobial and enzyme-inhibitory activities.

- Sulfonamides : Characterized by the -SO$$_2$$NH- group, sulfonamides exhibit diverse biological roles, including carbonic anhydrase inhibition and antibacterial action.

- Nitroaromatics : The 4-nitrophenyl group confers electron-withdrawing effects, enhancing stability and influencing reactivity in nucleophilic substitution reactions.

This trifunctional classification aligns the compound with pharmacologically relevant scaffolds. For instance, oxazolidinone antibiotics like linezolid share the 2-oxo-1,3-oxazolidine core, while sulfonamide drugs such as sulfamethoxazole leverage the -SO$$_2$$NH- moiety for target binding. The nitrophenyl group further potentiates interactions with aromatic residues in enzyme active sites, as demonstrated in crystallographic studies of sulfonamide-protein complexes.

Properties

CAS No. |

848937-74-6 |

|---|---|

Molecular Formula |

C9H9N3O6S |

Molecular Weight |

287.25 g/mol |

IUPAC Name |

N-(4-nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |

InChI |

InChI=1S/C9H9N3O6S/c13-9-11(5-6-18-9)19(16,17)10-7-1-3-8(4-2-7)12(14)15/h1-4,10H,5-6H2 |

InChI Key |

ZQLLNEYLBWTCOF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

-

- Amino acid derivatives such as serine or phenylalanine derivatives

- Chlorosulfonyl isocyanate or chlorosulfonyl carbamate for sulfonamide introduction

- 4-nitroaniline or 4-nitrophenyl derivatives for aromatic substitution

Oxazolidinone Ring Formation:

The oxazolidinone ring is commonly synthesized by cyclization of amino alcohols or amino acid esters with carbonylating agents such as bis(trichloromethyl) carbonate or chloroacetyl chloride under controlled conditions.

Carbamoylation Step

- A key step involves reacting chlorosulfonyl isocyanate with an α-hydroxyester or amino alcohol derivative at low temperature (0°C) in anhydrous dichloromethane to form a carbamate intermediate.

- This intermediate is then reacted with oxazolidinone derivatives in the presence of a base such as triethylamine at low temperature (around -273 K to room temperature) to form the carbamoylated oxazolidinone intermediate.

Sulfamoylation Step

- The carbamoylated intermediate undergoes sulfamoylation by reaction with sulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, to introduce the sulfonamide group at the 3-position of the oxazolidinone ring.

- This reaction is typically performed in an organic solvent like acetone or chloroform with triethylamine to neutralize the liberated HCl, under mild heating (45–60°C) for several hours to ensure completion.

Final Functionalization and Purification

- The N-(4-nitrophenyl) substituent is introduced either by direct sulfonylation with 4-nitrobenzenesulfonyl chloride or by coupling with 4-nitroaniline derivatives under appropriate conditions.

- The product is isolated by filtration or extraction, followed by drying and recrystallization to achieve high purity.

- Typical yields reported range from 50% to 70%, with melting points around 190–250°C depending on purity and specific substituents.

Representative Reaction Scheme Summary

Analytical and Research Findings

- Spectroscopic Characterization:

- Yields and Purity:

- Environmental and Safety Notes:

- Biological Relevance:

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, with solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Reduction: The major product is N-(4-aminophenyl)-2-oxooxazolidine-3-sulfonamide.

Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

Antibacterial Properties

One of the primary applications of N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is in the development of antibacterial agents. Research indicates that derivatives of oxazolidines exhibit potent activity against various bacterial strains, including multi-drug resistant strains. For instance, studies have shown that modifications to the oxazolidine structure can enhance antibacterial efficacy, making this compound a candidate for further exploration in antibiotic development .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms that involve apoptosis and cell cycle arrest. The specific pathways affected by this compound are currently under investigation, with promising preliminary results indicating its utility in cancer therapy .

Case Studies

Several case studies illustrate the applications of this compound:

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various oxazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the nitrophenyl group significantly enhanced activity, suggesting a structure–activity relationship that could guide future drug design .

- Anticancer Screening : In another study focusing on cancer cell lines, this compound demonstrated selective cytotoxicity against breast cancer cells compared to normal cells. This selectivity indicates a potential therapeutic window for developing new anticancer drugs based on this scaffold .

Mechanism of Action

The mechanism of action of N-(4-Nitrophenyl)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Features

The compound’s core structure aligns with two key classes of bioactive molecules:

- Oxazolidinone/oxazolidine derivatives (e.g., ): These compounds often exhibit pharmaceutical relevance due to their conformational rigidity and hydrogen-bonding capabilities.

- Sulfonamide-containing heterocycles (e.g., ): Sulfonamides are known for antimicrobial and enzyme-inhibitory activities.

Key structural comparisons :

Notable observations:

Key challenges :

- Introducing the 4-nitrophenyl group may require nitroaromatic coupling under controlled conditions to avoid side reactions.

Activity comparison :

Physicochemical Properties

- Stability: The 4-nitrophenyl group may reduce photostability compared to non-nitro analogs (e.g., ’s 2-oxoindolines).

Biological Activity

N-(4-Nitrophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide (CAS Number: 848937-74-6) is a compound characterized by its oxazolidine ring structure and sulfonamide group. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉N₃O₆S |

| Molecular Weight | 287.25 g/mol |

| Melting Point | Not specified |

| Density | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is largely attributed to its structural components. The oxazolidine moiety is known for its role in various biological processes, including antimicrobial and anticancer activities. Sulfonamide derivatives often exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, can demonstrate significant antibacterial effects. A study highlighted the compound's efficacy against various Gram-positive bacteria, suggesting potential use in treating infections caused by resistant strains .

Anticancer Properties

Recent investigations have also focused on the anticancer potential of oxazolidine derivatives. For instance, compounds with similar structures have shown promising results against human cancer cell lines. In particular, studies have reported that certain oxazolidine derivatives exhibit cytotoxic activity with IC₅₀ values in the low micromolar range against cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) .

Case Study: Anticancer Activity

A notable study evaluated a series of oxazolidine derivatives for their anticancer properties. The findings demonstrated that specific modifications to the oxazolidine structure could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells. For example, one derivative exhibited an IC₅₀ of 11 μM against LNCaP cells but showed significantly reduced toxicity to normal fibroblast cells .

Safety and Toxicology

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicological assessments are necessary to evaluate the compound's effects on normal cells compared to cancer cells. Preliminary data suggest that modifications in the chemical structure can lead to varying degrees of toxicity and selectivity .

Q & A

Q. Basic

- FTIR : Confirm the presence of sulfonamide (S=O at 1150–1350 cm⁻¹) and oxazolidinone (C=O at 1650–1700 cm⁻¹). Discrepancies may arise from hydrogen bonding in polar solvents .

- NMR : Use DMSO-d₆ to observe NH protons (δ 10–12 ppm). Aromatic protons adjacent to nitro groups show deshielding (δ 8.0–8.5 ppm). Overlapping signals can be resolved via 2D-COSY or HSQC .

What crystallographic tools are recommended for refining the crystal structure of this compound?

Q. Advanced

- Data Collection : Use SHELXTL (Bruker AXS) or WinGX for data integration and scaling .

- Refinement : SHELXL is optimal for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands in SHELXL .

- Validation : Check for R-factor convergence (<5% discrepancy) and validate geometry with PLATON/ADDSYM .

Q. Example Workflow :

Solve phase problem via direct methods (SHELXS).

Refine anisotropic displacement parameters (SHELXL).

Generate ORTEP-3 diagrams for publication-ready figures .

How can conflicting spectral data from substituent variations be reconciled?

Advanced

Substituents (e.g., methoxy vs. nitro groups) alter electronic environments, causing shifts in NMR/IR:

- Nitro Groups : Increase deshielding in ¹H-NMR (δ +0.3–0.5 ppm vs. methoxy) due to electron withdrawal .

- Methoxy Groups : Introduce shielding in ¹³C-NMR (δ 55–60 ppm for OCH₃) .

Mitigation : - Compare with DFT-calculated spectra (Gaussian 16/B3LYP/6-31G**) .

- Use deuterated solvents to minimize solvent-induced shifts.

What methodologies assess the biological activity of sulfonamide-oxazolidinone derivatives?

Q. Advanced

- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., A549) at 10–100 µM doses. IC₅₀ values <50 µM indicate potency .

- Anti-inflammatory Testing : Measure COX-2 inhibition via ELISA (IC₅₀ comparison with Celecoxib) .

- Mechanistic Studies : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis .

How can reaction pathways for derivative synthesis be mechanistically validated?

Q. Advanced

- Cycloaddition Reactions : Trap reactive intermediates (e.g., nitrilimines) using low-temperature ¹H-NMR (−40°C in CDCl₃) .

- Kinetic Studies : Monitor reaction progress via in-situ IR (e.g., C=O stretching at 1700 cm⁻¹).

- Computational Modeling : Simulate transition states (Gaussian 16) to identify rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.